molecular formula C25H28N2 B12978655 2-(3-(1-Ethyl-3,3-dimethylindolin-2-ylidene)prop-1-en-1-yl)-3,3-dimethyl-3H-indole

2-(3-(1-Ethyl-3,3-dimethylindolin-2-ylidene)prop-1-en-1-yl)-3,3-dimethyl-3H-indole

Cat. No.: B12978655
M. Wt: 356.5 g/mol
InChI Key: ZIGTZKZEECSDLF-CSMLLFHVSA-N
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Description

2-(3-(1-Ethyl-3,3-dimethylindolin-2-ylidene)prop-1-en-1-yl)-3,3-dimethyl-3H-indole is a synthetic organic compound known for its unique structural properties. It belongs to the class of indole derivatives, which are widely studied for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(1-Ethyl-3,3-dimethylindolin-2-ylidene)prop-1-en-1-yl)-3,3-dimethyl-3H-indole typically involves the condensation of 1-ethyl-3,3-dimethylindoline with a suitable aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(3-(1-Ethyl-3,3-dimethylindolin-2-ylidene)prop-1-en-1-yl)-3,3-dimethyl-3H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated bonds.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-(3-(1-Ethyl-3,3-dimethylindolin-2-ylidene)prop-1-en-1-yl)-3,3-dimethyl-3H-indole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-(1-Ethyl-3,3-dimethylindolin-2-ylidene)prop-1-en-1-yl)-3,3-dimethyl-3H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-2-(3-(1-ethyl-3,3-dimethylindolin-2-ylidene)prop-1-en-1-yl)-3,3-dimethyl-3H-indol-1-ium iodide
  • 3,3-Dimethylindole derivatives
  • Indoline-based compounds

Uniqueness

2-(3-(1-Ethyl-3,3-dimethylindolin-2-ylidene)prop-1-en-1-yl)-3,3-dimethyl-3H-indole is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H28N2

Molecular Weight

356.5 g/mol

IUPAC Name

(2Z)-2-[(E)-3-(3,3-dimethylindol-2-yl)prop-2-enylidene]-1-ethyl-3,3-dimethylindole

InChI

InChI=1S/C25H28N2/c1-6-27-21-15-10-8-13-19(21)25(4,5)23(27)17-11-16-22-24(2,3)18-12-7-9-14-20(18)26-22/h7-17H,6H2,1-5H3/b16-11+,23-17-

InChI Key

ZIGTZKZEECSDLF-CSMLLFHVSA-N

Isomeric SMILES

CCN\1C2=CC=CC=C2C(/C1=C/C=C/C3=NC4=CC=CC=C4C3(C)C)(C)C

Canonical SMILES

CCN1C2=CC=CC=C2C(C1=CC=CC3=NC4=CC=CC=C4C3(C)C)(C)C

Origin of Product

United States

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